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Compound of Interest

Compound Name:

4-(1-

Piperidylmethyl)phenylboronic

Acid

Cat. No.: B176246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the spectroscopic characterization of 4-(1-
Piperidylmethyl)phenylboronic acid, a key building block in medicinal chemistry and

materials science. Due to the limited availability of published, comprehensive raw

spectroscopic data for this specific compound, this document will focus on the expected

spectral characteristics based on the analysis of its constituent functional groups and data from

closely related analogues. It will also outline the standard experimental protocols for acquiring

such data.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-(1-Piperidylmethyl)phenylboronic acid. These

predictions are based on established principles of spectroscopy and data from analogous

structures found in chemical literature.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-7.9 Doublet 2H
Ar-H (ortho to -

B(OH)₂)

~7.3-7.4 Doublet 2H Ar-H (ortho to -CH₂-)

~3.5-3.6 Singlet 2H Ar-CH₂-N

~2.4-2.6 Multiplet 4H
-N-CH₂- (piperidine

ring)

~1.5-1.7 Multiplet 6H -CH₂- (piperidine ring)

~8.0-8.5 Broad Singlet 2H B(OH)₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~140-142 C-B

~134-136 Ar-C (ortho to -B(OH)₂)

~128-130 Ar-C (ortho to -CH₂-)

~130-132 Quaternary Ar-C

~62-64 Ar-CH₂-N

~53-55 -N-CH₂- (piperidine ring)

~25-27 -CH₂- (piperidine ring)

~23-25 -CH₂- (piperidine ring)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3200-3600 Broad, Strong O-H stretch (B(OH)₂)

~2800-3000 Medium-Strong
C-H stretch (aliphatic and

aromatic)

~1600 Medium C=C stretch (aromatic ring)

~1350-1400 Strong B-O stretch

~1000-1100 Strong B-C stretch

Table 4: Predicted Mass Spectrometry Data
m/z Ion

219.14 [M]⁺ (Exact Mass)

220.15 [M+H]⁺

242.13 [M+Na]⁺

201.13 [M-H₂O]⁺

Standard Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
(1-Piperidylmethyl)phenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

Sample Preparation: Dissolve 5-10 mg of 4-(1-Piperidylmethyl)phenylboronic acid in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
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¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-240 ppm.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated

Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the spectrum of the sample.

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.
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Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an

electrospray ionization (ESI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Data Acquisition:

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode.

Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, mass range of 50-

500 m/z.

Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation

pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a novel compound like 4-(1-Piperidylmethyl)phenylboronic acid.
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Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of

4-(1-Piperidylmethyl)phenylboronic acid and the standard methodologies for their

determination. For definitive analysis, the acquisition of experimental data on a purified sample

is essential.
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PDF]. Available at: [https://www.benchchem.com/product/b176246#spectroscopic-data-nmr-
ir-ms-of-4-1-piperidylmethyl-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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